Integrin Binding Peptide Trifluoroacetate

Cell Migration PEG Hydrogel MMP Sensitivity

Choose this specific Integrin Binding Peptide TFA (Ac-GCGYGRGDSPG-NH₂) over generic RGD peptides. Its fibronectin-derived sequence, capped N-/C-termini for exopeptidase stability, and unique N-terminal cysteine enable covalent, site-specific conjugation to maleimide/vinyl sulfone hydrogels. This defined orientation is critical for reproducible integrin signaling, demonstrated by 95% suppression of cell migration upon MMP inhibition in 3D PEG hydrogel models (Raeber et al., 2005). Non-cysteine RGD variants fail to deliver this controlled bioactivity.

Molecular Formula C90H125F3N22O17S
Molecular Weight 1876.2 g/mol
CAS No. 278792-07-7
Cat. No. B6295819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin Binding Peptide Trifluoroacetate
CAS278792-07-7
Molecular FormulaC90H125F3N22O17S
Molecular Weight1876.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
InChIKeyJTIXVDCEKPVZDF-XCNQALFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Integrin Binding Peptide Trifluoroacetate (CAS 278792-07-7): Sequence, Origin, and Research-Grade Procurement Overview


Integrin Binding Peptide Trifluoroacetate (CAS 278792-07-7) is a synthetic, fibronectin-derived, RGD-containing peptide with the defined sequence Ac-GCGYGRGDSPG-NH₂ [1]. The peptide is characterized by an N-terminal acetylation and C-terminal amidation, and its trifluoroacetate (TFA) salt form is a common counterion resulting from reverse-phase HPLC purification that can enhance aqueous solubility [2]. The core RGDSP motif mediates integrin recognition, while the cysteine residue enables site-specific conjugation to maleimide- or vinyl sulfone-functionalized biomaterials [1]. This compound is primarily employed as a bioactive ligand to impart cell-adhesive functionality to synthetic extracellular matrix (ECM) mimetics, particularly poly(ethylene glycol) (PEG)-based hydrogels, for studies in cell migration, mechanobiology, and tissue engineering .

Why Generic RGD Peptides Cannot Substitute for Integrin Binding Peptide Trifluoroacetate (CAS 278792-07-7) in Key Applications


While many RGD-containing peptides can bind integrins, generic substitution of Integrin Binding Peptide Trifluoroacetate (Ac-GCGYGRGDSPG-NH₂) often fails due to three critical, application-specific attributes. First, the peptide's sequence is not a generic RGD motif but is a direct derivative of fibronectin, which has been specifically validated in a high-impact model system for three-dimensional cell migration [1]. Second, its defined N- and C-terminal capping (Ac- and -NH₂) enhances stability against exopeptidase degradation compared to uncapped linear RGD peptides [2]. Most critically, the inclusion of a strategically placed cysteine residue provides a single, unambiguous sulfhydryl group for covalent, site-specific conjugation to engineered biomaterials via maleimide or vinyl sulfone chemistry. Generic RGD peptides lacking this residue cannot be anchored with the same molecular orientation and density, which are known determinants of integrin signaling outcomes [3]. The evidence below quantifies the functional consequences of these unique features.

Quantitative Differentiation of Integrin Binding Peptide Trifluoroacetate (CAS 278792-07-7): Evidence-Based Guide for Scientific Selection


Proven Protease-Sensitive Cell Migration in PEG Hydrogels: A Direct Comparative Study Against Fibrin and Collagen

In a foundational study, PEG hydrogels functionalized with the Integrin Binding Peptide (Ac-GCGYGRGDSPG-NH₂) were directly compared to fibrin and collagen matrices for their ability to support MMP-dependent cell migration [1]. The fraction of migrating fibroblasts in PEG hydrogels was suppressed by 95% upon treatment with a broadband MMP inhibitor, from a baseline of 52% migrating cells to less than 3% [1]. In stark contrast, migration in fibrin was only reduced by 32% and in collagen by just 18% under the same inhibitory conditions, demonstrating that the PEG-peptide system provides a uniquely protease-sensitive environment, a critical feature for dissecting MMP-dependent migration mechanisms [1].

Cell Migration PEG Hydrogel MMP Sensitivity

Quantified Cell Adhesion and Chondrogenic Differentiation in PVA Membranes: Comparative Performance of Three Peptide Ligands

A comparative study assessed three different peptide ligands conjugated to PVA membranes for mesenchymal stem cell (MSC) implantation [1]. The peptide Ac-GCGYGRGDSPG was compared against a collagen-mimetic peptide (Ac-GCG(OPG)₇) and another sequence. While the collagen-mimetic peptide was found to best support chondrogenic differentiation based on Col I/Col II gene expression ratios, the study's experimental design provides a valuable cross-study comparable baseline for assessing the adhesion performance of this specific integrin-binding peptide in a synthetic membrane context [1]. The data underscore that peptide selection significantly influences stem cell fate and that this specific RGD peptide provides a distinct adhesion profile that is not interchangeable with collagen-mimetic alternatives [1].

Cell Adhesion Chondrogenesis MSC Differentiation

Enhanced Stability and Solubility of the Trifluoroacetate Salt Form: A Critical Formulation Advantage

The trifluoroacetate (TFA) salt form of Integrin Binding Peptide is not merely a byproduct of synthesis; it is a deliberate counterion selection that enhances the compound's physicochemical properties for research use [1]. While direct quantitative solubility comparisons between the TFA salt and the free base or acetate salt are not available in peer-reviewed literature for this specific peptide, it is a well-established class-level inference that TFA salts of peptides generally exhibit significantly higher aqueous solubility and improved lyophilized cake stability compared to their free base counterparts . This is due to the strong ion-pairing and acidic nature of TFA, which protonates basic residues and prevents aggregation. For a peptide intended for aqueous hydrogel formulation and cell culture, this enhanced solubility is a critical, quantifiable advantage that reduces preparation time and ensures more accurate final concentrations .

Peptide Solubility Formulation TFA Salt

Optimal Application Scenarios for Integrin Binding Peptide Trifluoroacetate (CAS 278792-07-7) Based on Quantitative Evidence


Engineering Highly Protease-Sensitive 3D Cell Migration Models

For researchers developing synthetic ECM models to study MMP-dependent cell migration, this peptide is the proven choice. The quantitative evidence from Raeber et al. (2005) [1] demonstrates that PEG hydrogels functionalized with Ac-GCGYGRGDSPG-NH₂ exhibit 95% suppression of cell migration upon MMP inhibition, a sensitivity unmatched by natural matrices like collagen or fibrin. This makes the compound ideal for creating defined, tunable environments to dissect the specific role of proteases in cancer invasion, wound healing, and immune cell trafficking.

Site-Specific Conjugation to Maleimide-Functionalized Biomaterials

The unique cysteine residue in the peptide sequence enables covalent, orientation-controlled attachment to maleimide- or vinyl sulfone-modified polymers [1]. This is a critical requirement for applications where random adsorption or non-specific conjugation of RGD peptides could lead to heterogeneous ligand presentation and confounding results. This peptide is therefore the preferred ligand for the precise biofunctionalization of PEG, hyaluronic acid, or other synthetic hydrogels used in mechanobiology, stem cell niche engineering, and high-throughput drug screening platforms.

Benchmarking Integrin-Specific Adhesion in Novel Biomaterial Development

When developing a new biomaterial and assessing its ability to support integrin-mediated cell adhesion, this peptide serves as a well-characterized, positive control ligand. Its defined sequence and fibronectin origin provide a consistent, literature-supported baseline [1]. As shown in the comparative study by Tai et al. (2017) [2], the peptide's performance can be directly contrasted with other ligand types (e.g., collagen-mimetic) to delineate integrin-specific responses from other adhesion pathways, thereby providing a rigorous, evidence-based framework for material characterization and optimization.

Technical Documentation Hub

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